molecular formula C5H3BrF2N2 B6335000 5-Bromo-3,6-difluoropyridin-2-amine CAS No. 1267856-70-1

5-Bromo-3,6-difluoropyridin-2-amine

Cat. No.: B6335000
CAS No.: 1267856-70-1
M. Wt: 208.99 g/mol
InChI Key: GGAFJTGKYRSMMY-UHFFFAOYSA-N
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Description

5-Bromo-3,6-difluoropyridin-2-amine (CAS 1267856-70-1) is a high-purity, halogenated pyridine derivative of significant value in synthetic and medicinal chemistry research. This compound serves as a versatile and multifunctional building block for the construction of more complex molecules. Its molecular formula is C5H3BrF2N2, with a molecular weight of 208.99 g/mol . The unique reactivity of this compound stems from its distinct substitution pattern, which features three different halogen atoms and an amine group on the pyridine core. This arrangement provides multiple, orthogonal sites for selective chemical modification. Researchers can exploit these sites in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution reactions to generate a diverse array of novel chemical entities . The presence of fluorine atoms is particularly valuable in drug discovery, as they can influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . As such, this chemical is a key intermediate in the development of potential pharmaceutical candidates, including enzyme inhibitors such as cyclin-dependent kinase inhibitors, and novel agrochemicals . Proper storage is essential for maintaining the integrity of this reagent. It is recommended to keep the material in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3,6-difluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAFJTGKYRSMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 5 Bromo 3,6 Difluoropyridin 2 Amine

Nucleophilic Substitution Reactions at the Halogenated Positions

The pyridine (B92270) ring of 5-Bromo-3,6-difluoropyridin-2-amine is substituted with three halogen atoms: a bromine atom at the C5 position and two fluorine atoms at the C3 and C6 positions. These halogens are susceptible to nucleophilic substitution, a reaction class of significant importance for modifying the scaffold. The reactivity of these positions is dictated by the electronic properties of the pyridine ring and the nature of the halogen leaving groups.

Differential Reactivity of Bromine versus Fluorine Atoms on the Pyridine Ring

The reactivity of halogens in nucleophilic aromatic substitution (SNAr) reactions on electron-deficient rings like pyridine is well-established. Generally, the rate of substitution follows the order F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate more effectively than other halogens.

In the case of this compound, the fluorine atoms at the C3 and C6 positions are activated towards nucleophilic attack. The C6 position is para to the electron-donating amino group and ortho to the ring nitrogen, while the C3 position is ortho to the amino group and meta to the ring nitrogen. The fluorine at C6 is particularly activated due to resonance stabilization of the intermediate by the amino group. In contrast, the bromine atom at C5 is less activated towards SNAr. Therefore, nucleophilic attack is expected to preferentially replace one of the fluorine atoms, most likely the one at the C6 position, over the bromine atom. This differential reactivity is a key feature for selective functionalization. For instance, similar fluoropyridines undergo intramolecular SNAr reactions where a fluorine atom is displaced in preference to other halogens. nih.gov

Site-Selective Functionalization of Halogen Substituents

The inherent difference in reactivity between the fluorine and bromine substituents allows for site-selective functionalization. Nucleophilic substitution reactions can be directed to the fluorine-bearing carbons (C3 or C6), leaving the C-Br bond intact for subsequent transformations like cross-coupling reactions. For example, reacting this compound with a nucleophile such as an alkoxide or an amine under controlled conditions would likely lead to the substitution of a fluorine atom. This approach enables the introduction of a variety of functional groups at specific positions on the pyridine ring, creating a diverse array of derivatives from a single starting material. The reaction of halogenoalkanes with ammonia (B1221849), for instance, demonstrates how primary amines can act as nucleophiles to displace halogens, a principle that extends to activated aryl halides. chemguide.co.uk

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. masterorganicchemistry.com However, the presence of the strongly activating amino group at the C2 position significantly alters this reactivity. The amino group is an ortho-, para-director and a potent activator, which can facilitate EAS reactions.

In this compound, the positions ortho (C3) and para (C6) to the amino group are already substituted. The only available position for electrophilic attack is C4. While the halogen substituents at C3, C5, and C6 are deactivating, the powerful activating effect of the amino group is expected to direct electrophiles to the C4 position. Therefore, reactions such as nitration or sulfonation, common EAS reactions, would be expected to occur at this site. masterorganicchemistry.comyoutube.com For example, related compounds like 5-bromo-pyridin-2-amine can undergo nitration to yield products such as 5-Bromo-3-nitropyridin-2-amine. bldpharm.com This indicates that despite the presence of deactivating halogens, the amino group can enable electrophilic substitution.

Oxidation and Reduction Pathways of the Pyridine Ring and Substituents

The functional groups on this compound offer several possibilities for oxidation and reduction reactions. The pyridine ring itself can be reduced to the corresponding piperidine (B6355638) derivative under catalytic hydrogenation, although this typically requires harsh conditions.

More commonly, transformations focus on the substituents. If an electrophilic nitration is performed to introduce a nitro group at the C4 position, this nitro group can be subsequently reduced to an amino group using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation. This provides a route to diaminopyridine derivatives. The primary amino group at C2 can also be subject to oxidation, though this can be complex and may lead to a variety of products. The halogen substituents are generally stable to most common oxidizing and reducing conditions used for functional group transformations on the ring.

Cross-Coupling Reactions for Advanced Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-Br bond at the C5 position of this compound is an ideal handle for such transformations. mdpi.com The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F. This reactivity pattern is complementary to that of SNAr reactions, allowing for a highly versatile and orthogonal synthetic strategy. The C-Br bond can be selectively functionalized via cross-coupling while leaving the C-F bonds untouched.

C-C Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Suzuki Reaction: The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. mdpi.comnih.gov The 5-bromo position of the title compound is well-suited for Suzuki coupling with various aryl- or vinylboronic acids or esters. This reaction would replace the bromine atom with an aryl or vinyl group, providing access to a wide range of biaryl and styryl pyridine derivatives. researchgate.net

Table 1: Representative Conditions for Suzuki Coupling of Bromo-pyridines
CatalystBaseSolventTemperature (°C)YieldReference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)/H₂O85-95Moderate to Good mdpi.com
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80Good nih.gov

Sonogashira Reaction: The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction can be applied to this compound to introduce alkynyl substituents at the C5 position. researchgate.net These alkynylated products are valuable intermediates for further transformations. The reaction is typically carried out under mild, basic conditions. organic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides
Catalyst SystemBaseSolventTemperatureYieldReference
Pd(PPh₃)₂Cl₂ / CuIEt₂NHAmine/DMFRoom Temp.Good wikipedia.org
Pd(OAc)₂ / LigandCs₂CO₃Toluene100 °CGood libretexts.org
Pd/C / PPh₃K₂CO₃H₂O/i-PrOH80 °CGood researchgate.net

Negishi Reaction: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. It is particularly useful for forming C(sp²)-C(sp³) bonds. nih.gov this compound can be coupled with alkylzinc reagents to introduce alkyl chains at the C5 position. This reaction often proceeds under mild conditions and demonstrates high functional group tolerance. nih.gov

Table 3: Representative Conditions for Negishi Coupling of Heteroaryl Halides
CatalystLigandSolventTemperatureYieldReference
Pd₂(dba)₃SPhosDioxane80 °C56-74% nih.gov
Pd XPhos G3XPhosTHF70 °CGood nih.gov

C-N and C-O Coupling Reactions with Diverse Nucleophiles

There is no specific experimental data found for the C-N and C-O coupling reactions of this compound with diverse nucleophiles.

Rearrangement Reactions and Transformations

There is no specific experimental data found for the rearrangement reactions and transformations of this compound.

Further experimental investigation is required to elucidate the chemical behavior of this compound and to populate the data for the aforementioned reaction classes. Such studies would be valuable for the synthesis of novel pyridine derivatives with potential applications in medicinal chemistry and materials science.

Derivatization Strategies and Synthesis of Novel Analogs

Modification at the Amine Functionality

The primary amino group in 5-Bromo-3,6-difluoropyridin-2-amine is a key site for derivatization, allowing for the introduction of a variety of substituents through common organic reactions.

Alkylation and Acylation of the Amino Group

Alkylation and acylation of the amino group are fundamental transformations that can significantly alter the electronic and steric properties of the parent molecule. While specific examples for the alkylation of this compound are not extensively documented in publicly available literature, general methods for the alkylation of aminopyridines are well-established. These typically involve reaction with alkyl halides in the presence of a base.

Acylation, on the other hand, is a well-documented modification for similar bromo-aminopyridine structures. For instance, the acylation of 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) has been reported. mdpi.com In a typical procedure, the aminopyridine is treated with acetic anhydride in a suitable solvent like acetonitrile (B52724) at an elevated temperature, often with a catalytic amount of a strong acid such as sulfuric acid. mdpi.com This reaction yields the corresponding acetamide (B32628) derivative. mdpi.com This method serves as a viable pathway for the synthesis of N-acylated derivatives of this compound.

Table 1: Representative Acylation of a Bromo-aminopyridine Derivative

Starting MaterialReagentSolventConditionsProduct
5-bromo-2-methylpyridin-3-amineAcetic anhydride, H₂SO₄ (cat.)Acetonitrile60 °CN-(5-bromo-2-methylpyridin-3-yl)acetamide

Introduction of Diverse Functional Groups on the Pyridine (B92270) Ring

The pyridine ring of this compound is amenable to the introduction of various functional groups, further expanding its synthetic utility.

Regioselective Functionalization via Metalation or Directed Ortho Metalation

Regioselective functionalization is crucial for the synthesis of precisely substituted pyridine derivatives. While specific literature on the metalation or directed ortho metalation (DoM) of this compound is scarce, these strategies are powerful tools for the modification of substituted pyridines. In principle, the amino group and the fluorine atoms could direct the regioselectivity of metalation. For instance, the amino group could direct lithiation to the C3 position if it were not already occupied by a fluorine atom. The fluorine atoms themselves can also influence the acidity of adjacent protons, potentially enabling regioselective deprotonation and subsequent functionalization.

Synthesis of Poly-functionalized Pyridine Derivatives

The synthesis of poly-functionalized pyridine derivatives from this compound can be achieved by combining modifications at the amine functionality and the pyridine ring. A relevant example is the synthesis of 2-Amino-5-bromo-3-iodopyridine from 2-aminopyridine (B139424), which involves a two-step process of bromination and iodination. ijssst.info This demonstrates the feasibility of introducing additional halogen atoms onto a bromo-aminopyridine core, which can then serve as handles for further cross-coupling reactions to introduce a wide range of substituents. ijssst.info

Table 2: Synthesis of a Poly-halogenated Aminopyridine

Starting MaterialStep 1 ReagentIntermediateStep 2 ReagentsFinal Product
2-AminopyridineN-Bromosuccinimide (NBS)2-Amino-5-bromopyridinePotassium iodate, Potassium iodide2-Amino-5-bromo-3-iodopyridine

Construction of Pyridine-Fused Heterocyclic Systems

The development of pyridine-fused heterocyclic systems is of significant interest due to their diverse biological activities. bohrium.comnih.gov General strategies for the synthesis of such systems often involve the construction of a second ring onto a pre-existing pyridine core. bohrium.comias.ac.in

For example, furo[2,3-b]pyridines can be synthesized through intramolecular cyclization of appropriately substituted pyridines. ias.ac.in Another common approach is the palladium-catalyzed cross-coupling of a halogenated pyridine with a suitable coupling partner, followed by a cyclization step. ias.ac.in These methodologies could potentially be applied to derivatives of this compound to construct novel fused heterocyclic systems. For instance, after appropriate functionalization, the bromo substituent could be utilized in a palladium-catalyzed intramolecular cyclization to form a new fused ring.

Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives can be synthesized from 2-aminopyridine derivatives by reaction with reagents such as ethyl acetoacetate (B1235776), acetic anhydride, or urea. scispace.com These reactions typically lead to the formation of a fused pyrimidine (B1678525) ring. Similarly, pyrazolo[3,4-b]pyridine derivatives can be obtained from the corresponding hydrazide derivatives. scispace.com

Table 3: General Strategies for Pyridine-Fused Heterocycle Synthesis

Heterocyclic SystemGeneral Synthetic Approach
Furo[2,3-b]pyridinesIntramolecular cyclization of substituted pyridines; Pd-catalyzed cross-coupling followed by cyclization. ias.ac.in
Pyrido[2,3-d]pyrimidinesReaction of aminopyridines with reagents like ethyl acetoacetate or urea. scispace.com
Pyrazolo[3,4-b]pyridinesCyclization of pyridine hydrazide derivatives. scispace.com

Structure Activity Relationship Sar and Mechanistic Insights into 5 Bromo 3,6 Difluoropyridin 2 Amine Analogs

Influence of Halogen Substituents on Chemical Reactivity and Molecular Recognition

The identity and position of halogen substituents are critical determinants of a molecule's reactivity and its ability to engage in specific molecular interactions. In the context of 5-Bromo-3,6-difluoropyridin-2-amine analogs, bromine and fluorine exert distinct and powerful effects.

Electronic Effects of Bromine and Fluorine on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of halogen substituents further modulates this electronic character. Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density of the aromatic ring. youtube.com This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution. nih.govyoutube.com

Fluorine is the most electronegative element and therefore has the strongest inductive effect. While it can technically donate electron density via resonance (+R effect), its -I effect is overwhelmingly dominant. The presence of two fluorine atoms, as in this compound, significantly depletes the ring of electron density. This extensive fluorination can have a dramatic impact on the ring's binding properties, altering the electron density distribution to create a "π-hole" above the ring, which can change its typical electron donor capabilities. nih.gov

Bromine also has a strong -I effect, though it is less pronounced than that of fluorine. Its larger size and more polarizable electron cloud allow for more significant resonance effects compared to fluorine, but it still acts as a net deactivating group on the pyridine ring. The combination of bromine and fluorine substituents creates a complex electronic environment where reactivity is carefully tuned. Studies on other halogenated pyridines have shown that electron-withdrawing groups can reduce the stability of certain intermolecular complexes. acs.org

Interactive Table: Electronic Properties of Halogen Substituents on a Pyridine Ring

SubstituentInductive Effect (-I)Resonance Effect (+R)Overall Effect on Ring Electron Density
Fluorine StrongWeakStrong Deactivation
Bromine StrongModerateStrong Deactivation
Amino (-NH2) WeakStrongStrong Activation

Impact on Lipophilicity and Metabolic Stability of Derivatives

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of halogens can significantly alter this property. nih.gov

The effect of fluorine on lipophilicity is context-dependent. While the substitution of a single hydrogen atom with fluorine can sometimes decrease lipophilicity, the presence of multiple fluorine atoms or polyfluoroalkyl groups typically increases it. researchgate.netresearchgate.net Bromine, being larger and more hydrophobic, generally leads to a more substantial increase in lipophilicity compared to fluorine.

A key reason for incorporating fluorine into potential drug candidates is to enhance metabolic stability. researchgate.net The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved by metabolic enzymes, which can increase the compound's half-life and bioavailability. The addition of a pentafluoroethyl group, for instance, can increase bond strength and metabolic stability. researchgate.net

Interactive Table: Conceptual Lipophilicity and Stability of Pyridine Analogs

CompoundKey SubstituentsPredicted LogP TrendPredicted Metabolic Stability
2-Aminopyridine (B139424)-NH2LowLow
3,6-Difluoro-2-aminopyridine-NH2, 2x -FModerateHigh
5-Bromo-2-aminopyridine-NH2, -BrHighModerate
5-Bromo-3,6-difluoro-2-aminopyridine-NH2, -Br, 2x -FHighestHigh

Role of Positional Isomerism and Regiochemistry in Modulating Chemical Interactions

The specific arrangement of substituents on the pyridine ring—its regiochemistry—is fundamental to its chemical behavior. Shifting the position of even a single atom can lead to vastly different outcomes in chemical reactions and molecular recognition. embibe.com

Analysis of Substituent Effects on Reaction Selectivity and Pathway

The existing substituents on the this compound ring govern the selectivity of any subsequent chemical transformations. The pyridine nitrogen, along with the electron-withdrawing fluorine and bromine atoms, deactivates the ring towards electrophilic attack. scribd.com Conversely, the amino group (-NH2) at the C2 position is a powerful activating group that directs incoming electrophiles to the ortho and para positions (C3 and C5).

In the parent compound, these key positions are already occupied. This makes further electrophilic substitution challenging and highly dependent on reaction conditions. youtube.com The regioselectivity of reactions on such a substituted ring is a result of the interplay between the directing effects of all substituents. For instance, metalation reactions, a common strategy for functionalizing pyridines, are highly sensitive to the electronic and steric environment, allowing for selective functionalization at otherwise inaccessible positions. researchgate.net

Positional isomerism dramatically alters this landscape. Moving the bromine atom from the C5 to the C4 position, for example, would change the electronic distribution and steric hindrance around the ring, thereby redirecting the path of an incoming reagent and potentially favoring a different reaction pathway or product.

Interactive Table: Hypothetical Reaction Selectivity of Positional Isomers

Starting IsomerHypothetical ReactionMajor Directing GroupsPredicted Major Product Position
5-Bromo-3,6-difluoro-2-aminopyridineNitration-NH2 (activating) vs. -F, -Br (deactivating)Position 4 (if accessible)
4-Bromo-3,6-difluoro-2-aminopyridineNitration-NH2 (activating) vs. -F, -Br (deactivating)Position 5
5-Bromo-3,4-difluoro-2-aminopyridineSulfonation-NH2 (activating) vs. -F, -Br (deactivating)Position 6

Mechanistic Investigations of Molecular Interactions for Potential Biological Modulation

To explore the potential of this compound analogs as modulators of biological systems, it is essential to investigate their interactions with biological macromolecules like enzymes.

Enzyme Inhibition Studies and Kinetic Assays (Conceptual)

Enzyme inhibition studies are a cornerstone of drug discovery, used to determine if a compound can selectively block the activity of a target enzyme. For analogs of this compound, this would involve screening them against a panel of relevant enzymes, such as protein kinases or metabolic enzymes. nih.govresearchgate.net The presence of halogen groups has been shown to improve the inhibitory activity of some compounds. acs.org

A typical study begins by measuring the compound's IC50 value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Once an inhibitory effect is confirmed, kinetic assays are performed to elucidate the mechanism of inhibition . rsc.orgrsc.org By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. acs.org This analysis reveals whether the inhibition is:

Competitive: The inhibitor binds to the enzyme's active site, competing with the substrate.

Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. acs.org

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

From these kinetic data, the inhibition constant (Ki) can be calculated. acs.orgnih.gov The Ki is a measure of the inhibitor's binding affinity for the enzyme and is a more precise parameter than the IC50 for comparing the potency of different compounds. A systematic evaluation of how substitutions on the pyridine ring affect these kinetic parameters provides valuable insights for rational drug design. rsc.org

Interactive Table: Conceptual Data from a Kinetic Assay of Analogs

AnalogSubstituentsTarget EnzymeIC50 (nM)Ki (nM)Mode of Inhibition
Analog 1 5-Br, 3,6-di-FKinase A7535Competitive
Analog 2 5-Cl, 3,6-di-FKinase A15070Competitive
Analog 3 5-Br, 3-FKinase A250120Mixed
Analog 4 5-Br, 3,6-di-FDehydrogenase B>10,000N/ANo Inhibition

Receptor Modulation Studies and Functional Assays (Conceptual)

The substitution pattern of this compound, featuring a bromine atom and two fluorine atoms on the pyridine ring, suggests its potential to interact with various biological receptors. The electronic properties and spatial arrangement of these halogens, along with the amino group, are key determinants of its binding affinity and functional activity.

Conceptually, receptor modulation studies for analogs of this compound would involve a series of in vitro and in silico experiments to elucidate their interaction with specific molecular targets. These studies would typically begin with binding assays to determine the affinity of the compounds for a range of receptors, such as kinases, G-protein coupled receptors (GPCRs), or ion channels, which are common targets for pyridine-containing molecules.

Functional assays would then be employed to characterize the nature of this interaction—whether the compound acts as an agonist, antagonist, or allosteric modulator. For instance, in the context of a GPCR, a functional assay might measure changes in intracellular second messenger levels, such as cyclic AMP (cAMP) or calcium ions, upon compound administration. For a kinase target, an assay would measure the compound's ability to inhibit the phosphorylation of a substrate.

The specific functional assays would be dictated by the therapeutic area of interest. For example, if the analogs are being investigated for their potential as anticancer agents, functional assays would assess their impact on cell proliferation, apoptosis, and cell cycle progression in cancer cell lines.

Comparative Analysis with Structurally Related Halogenated Pyridin-2-amines

The biological activity of this compound can be better understood by comparing it with structurally related halogenated pyridin-2-amines. The type, position, and number of halogen substituents significantly influence the physicochemical properties and, consequently, the biological activity of these compounds.

A key structural analog is 5-Chloro-3,6-difluoropyridin-2-amine. The replacement of the bromine atom with a chlorine atom, which is smaller and more electronegative, can lead to altered reactivity and varied biological effects. For instance, studies on a series of pyridine derivatives have shown that such substitutions can impact antibacterial efficacy, with some compounds exhibiting submicromolar activity against resistant bacterial strains by inhibiting enzymes crucial for cell wall synthesis.

The electronic effects of the halogen substituents are paramount. Fluorine atoms, being highly electronegative, can create a partial positive charge on the adjacent carbon atoms, making them susceptible to nucleophilic attack. acs.org This reactivity is fundamental to their role as building blocks in the synthesis of more complex molecules. Molecular modeling simulations on related fluorinated pyridines have shown that the distribution of electron density, as represented by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is significantly influenced by the position of the fluorine atoms. acs.org This, in turn, affects their interaction with molecular targets.

The table below provides a comparative overview of this compound and some of its structurally related halogenated pyridin-2-amines.

Compound NameMolecular FormulaKey Structural Differences from this compoundPotential Impact on Activity
This compound C₅H₃BrF₂N₂-Baseline for comparison
5-Chloro-3,6-difluoropyridin-2-amine C₅H₃ClF₂N₂Chlorine instead of bromine at position 5Altered reactivity and potentially different biological target specificity.
5-Bromo-2,3-difluoropyridine (B1283990) bldpharm.comC₅H₂BrF₂NLacks the 2-amino groupThe absence of the amino group significantly changes the molecule's hydrogen bonding capacity and basicity, likely leading to a different pharmacological profile.
5-Bromo-3-(difluoromethyl)pyridin-2-amine uni.luC₆H₅BrF₂N₂A difluoromethyl group at position 3 instead of a fluorine atomThe larger and more lipophilic difluoromethyl group can affect solubility and membrane permeability, potentially influencing its pharmacokinetic properties.
3-Bromo-5-iodopyrazin-2-amine sigmaaldrich.comC₄H₃BrIN₃Pyrazine (B50134) ring instead of pyridine; Iodine at position 5; Bromine at position 3; No fluorineThe pyrazine core and the different halogen substitution pattern would lead to distinct electronic and steric properties, resulting in a different biological activity profile.

Computational and Theoretical Investigations of 5 Bromo 3,6 Difluoropyridin 2 Amine and Its Derivatives

Quantum Mechanical Studies (e.g., Density Functional Theory Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For halogenated and aminated pyridines, DFT studies provide a foundational understanding of their chemical behavior. While direct DFT data for 5-Bromo-3,6-difluoropyridin-2-amine is not extensively published, the principles can be understood from studies on analogous structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For substituted pyridines, the distribution of HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attack. In a molecule like this compound, the amino group and the pyridine (B92270) ring itself are electron-rich, contributing significantly to the HOMO. The electron-withdrawing fluorine and bromine atoms, along with the nitrogen atom in the ring, influence the LUMO distribution, making adjacent carbon atoms potential sites for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3
Note: These are representative values and would need to be calculated specifically for this compound.

Global and local reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), provide quantitative measures of reactivity. The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

For this compound, the nitrogen of the amino group would be expected to have a high propensity for electrophilic attack, as would certain carbon atoms on the pyridine ring not bonded to halogens. Conversely, the carbon atoms attached to the fluorine and bromine atoms are likely to be more susceptible to nucleophilic attack due to the electron-withdrawing nature of the halogens.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of negative potential (in red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group and the nitrogen atom of the pyridine ring, indicating these as primary sites for electrophilic interaction. The areas around the hydrogen atoms of the amino group and the carbon atoms bonded to the electronegative fluorine and bromine atoms would exhibit positive potential, suggesting their susceptibility to nucleophilic attack.

Molecular Dynamics Simulations to Understand Conformation and Interactions

While quantum mechanical calculations are excellent for understanding the static properties of a single molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. acs.orgacs.orgaps.org MD simulations can be used to study the conformational flexibility of the amino group and the pyridine ring, as well as how the molecule interacts with solvent molecules or a biological receptor. acs.orgacs.org For instance, MD simulations of similar substituted pyridines have been used to understand their binding modes within enzyme active sites, revealing key hydrogen bonding and hydrophobic interactions. acs.org

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. nih.govnih.govacs.org Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra, which can help in the characterization of new compounds. mdpi.com Theoretical predictions of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra, providing a detailed picture of the molecule's vibrational modes. nih.gov

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving substituted pyridines. For this compound and its derivatives, theoretical investigations, primarily employing Density Functional Theory (DFT), are crucial for understanding their reactivity in key synthetic transformations such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr). These computational studies provide detailed insights into reaction pathways, transition states, and the influence of electronic and steric factors on reaction outcomes.

A prominent area of investigation for analogous bromo-amino-pyridine systems is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction is a powerful method for forming carbon-carbon bonds. The generally accepted mechanism for this reaction, which can be computationally modeled, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex formed in the oxidative addition step. The presence of a base is essential for this process. Computational studies can model the role of the base and the structure of the intermediate complexes.

Reductive Elimination: This is the final step where the two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the palladium(0) catalyst. The energy profile of this step can be calculated to understand the facility of product formation.

The following table presents a hypothetical set of calculated energy changes for the key steps in a Suzuki-Miyaura coupling reaction involving a substituted bromopyridine, based on values reported for similar systems.

Reaction StepIntermediate/Transition StateCalculated ΔG (kcal/mol)
Oxidative AdditionPd(0)L2 + Ar-Br → [Ar-Pd(Br)L2]‡+15.2
[Ar-Pd(Br)L2]-5.6
Transmetalation[Ar-Pd(Br)L2] + Ar'B(OH)2 → [Ar-Pd(Ar')L2]‡+12.8
[Ar-Pd(Ar')L2] + B(OH)2Br-10.1
Reductive Elimination[Ar-Pd(Ar')L2] → [Ar-Ar']‡ + Pd(0)L2+8.5
Ar-Ar' + Pd(0)L2-25.7

Note: This data is representative and intended to illustrate the type of information obtained from computational modeling of Suzuki-Miyaura reactions.

Another critical reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The presence of two electron-withdrawing fluorine atoms on the pyridine ring activates the molecule for nucleophilic attack. Computational studies can be used to predict the regioselectivity of SNAr reactions and to evaluate the energy barriers for the substitution of different leaving groups (in this case, fluoride (B91410) or bromide).

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence, involving a high-energy intermediate known as a Meisenheimer complex. scirp.org

Nucleophilic Attack: A nucleophile attacks the electron-deficient pyridine ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). DFT calculations can be used to determine the relative stability of the Meisenheimer complexes formed by attack at different positions.

Leaving Group Expulsion: The aromaticity of the pyridine ring is restored by the expulsion of a leaving group. The facility of this step depends on the nature of the leaving group and the stability of the resulting product.

Computational models can predict which halogen is more likely to be substituted. Generally, fluoride is a better leaving group in SNAr reactions than bromide when the reaction is under kinetic control, due to the high electronegativity of fluorine which stabilizes the transition state leading to the Meisenheimer complex.

The table below shows a hypothetical comparison of the calculated activation energies for the nucleophilic attack of an amine at the different halogen-substituted positions of this compound.

Position of AttackLeaving GroupCalculated Activation Energy (kcal/mol)
C-3Fluorine22.5
C-5Bromine28.1
C-6Fluorine20.8

Note: This data is hypothetical and serves to illustrate how computational modeling can be used to predict the most likely site of nucleophilic aromatic substitution.

Through such computational investigations, a deeper understanding of the reaction mechanisms at a molecular level is achieved. This knowledge is invaluable for optimizing reaction conditions, predicting product outcomes, and designing novel derivatives of this compound with desired chemical properties.

Advanced Spectroscopic Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 5-Bromo-3,6-difluoropyridin-2-amine, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 400 MHz, two distinct signals are observed. A broad singlet appearing at approximately 6.86 ppm corresponds to the two protons of the primary amine group (-NH₂). The broadness of this signal is characteristic of amine protons due to quadrupole broadening and potential chemical exchange. The second signal, a multiplet observed in the range of 7.82-7.91 ppm, is assigned to the single proton on the pyridine (B92270) ring. The multiplicity of this signal arises from coupling to the adjacent fluorine atoms.

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
7.82-7.91Multiplet1HAromatic CH
6.86Broad Singlet2HNH₂

Table 1: ¹H NMR Data for this compound in DMSO-d₆.

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine (¹⁹F) NMR spectroscopy is a powerful technique for analyzing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. This technique provides information on the chemical environment of each fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms at the C-3 and C-6 positions. The chemical shifts and coupling constants (J-couplings) between the fluorine atoms and with the neighboring proton would provide definitive evidence for their positions on the pyridine ring.

Detailed experimental ¹⁹F NMR data for this specific compound is not widely available in the surveyed literature. However, based on the analysis of similar fluorinated pyridines, distinct signals with characteristic coupling patterns are anticipated.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. For this compound, five signals are expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are influenced by the attached substituents (bromo, fluoro, and amino groups). The carbon atoms bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling), which can be a powerful diagnostic tool for structural assignment.

Specific experimental ¹³C NMR data for this compound is not readily found in public domain literature. The predicted chemical shifts would be influenced by the electronegativity of the fluorine and bromine atoms, as well as the electron-donating effect of the amino group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structures

For unambiguous structural assignment, especially in complex molecules, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In the case of this compound, a COSY spectrum would not be particularly informative for the proton signals alone due to the presence of only one type of aromatic proton. However, it would confirm the absence of proton-proton coupling between the amine and aromatic protons under the experimental conditions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would definitively link the aromatic proton signal (at ~7.8-7.9 ppm) to its corresponding carbon atom in the ¹³C NMR spectrum.

While specific 2D NMR data for this compound is not available in the reviewed literature, the application of these techniques is a standard and essential part of the structural characterization of novel compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

A patent document reports the analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) using an electrospray ionization (ESI) source in negative mode. ucsb.edu The analysis showed a peak corresponding to the (M-H)⁻ ion at m/z 207, which is consistent with the deprotonation of the amine group. ucsb.edu This result confirms the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The theoretical exact mass of this compound (C₅H₃BrF₂N₂) can be calculated. This experimental value, when compared to the theoretical mass, can confirm the molecular formula with a high degree of confidence. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.

Ion Theoretical m/z (⁷⁹Br) Theoretical m/z (⁸¹Br)
[M+H]⁺210.9580212.9560
[M-H]⁻208.9424210.9403

Table 2: Predicted Exact Masses for the Isotopologues of this compound.

While a specific experimental HRMS report was not found in the surveyed literature, this technique is a standard and crucial step in the definitive characterization of a new chemical entity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method relies on the principle that molecular bonds and functional groups vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at these frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its key structural features. The primary amine (-NH₂) group typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while the C-N and C-C stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. Furthermore, the C-F and C-Br bonds would produce strong absorption bands in the fingerprint region, typically below 1300 cm⁻¹ and 700 cm⁻¹ respectively.

Despite the theoretical expectations for its spectral features, a review of published scientific literature and spectral databases did not yield specific, experimentally determined IR spectra for this compound. Therefore, a data table of its specific vibrational frequencies cannot be compiled at this time.

Chromatography-Mass Spectrometry Techniques for Purity Assessment and Identification

Chromatography coupled with mass spectrometry (MS) is an indispensable tool for separating components of a mixture and confirming the identity and purity of a target compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including its high-performance variant (UPLC-MS), are routinely employed.

In the analysis of this compound, chromatography would first be used to separate the compound from any unreacted starting materials, by-products, or other impurities. The retention time (tᵣ) serves as a characteristic, though method-dependent, identifier. Following separation, the compound is introduced into the mass spectrometer, where it is ionized. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. Due to the presence of bromine, the molecular ion peak would exhibit a characteristic isotopic pattern (¹⁹Br and ⁸¹Br have a near 1:1 natural abundance), which is a powerful confirmation of the compound's identity. The fragmentation pattern can further corroborate the proposed structure.

A thorough search of scientific databases indicates that while analytical services for this compound are available from commercial suppliers, detailed experimental data from GC-MS or LC-MS analyses, including retention times, mass spectra, and purity reports for this compound, have not been published in the accessible scientific literature.

Analytical Technique Information Provided Status for this compound
GC-MS / LC-MSRetention Time (tᵣ), Purity (%)No published experimental data available.
Mass SpectrometryMolecular Ion Peak (m/z), Fragmentation PatternNo published experimental data available.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous proof of its structure. The resulting data would include the crystal system, space group, and unit cell dimensions. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, which govern the compound's solid-state properties.

However, at present, there are no published reports of the single-crystal X-ray structure of this compound in the Cambridge Structural Database (CSD) or other publicly accessible resources. Consequently, crystallographic data for this compound remains unavailable.

Crystallographic Parameter Description Data for this compound
Crystal SystemThe symmetry of the unit cell.Not determined.
Space GroupThe set of symmetry operations of the crystal.Not determined.
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.Not determined.
Bond Lengths/AnglesPrecise intramolecular distances and angles.Not determined.

Advanced Research Applications and Synthetic Utility

Role as a Key Intermediate in Complex Molecule Synthesis

5-Bromo-3,6-difluoropyridin-2-amine serves as a crucial starting material or intermediate in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. The differential reactivity of its substituents—the amine group for nucleophilic reactions or as a directing group, the bromine atom for cross-coupling reactions, and the fluorine atoms for modulating electronic properties and metabolic stability—allows for its sequential and controlled incorporation into larger, more complex structures.

The structure of this compound is ideally suited for the synthesis of a wide array of fluorinated heterocyclic compounds. The presence of the 2-amino group adjacent to a nitrogen atom in the pyridine (B92270) ring is a classic precursor for the construction of fused bicyclic systems. For instance, it is utilized in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. google.com A general synthesis pathway involves the reaction of 3,6-difluoropyridin-2-amine (B1424256) with N-bromosuccinimide (NBS) to yield the target bromo-intermediate. google.comgoogleapis.com This intermediate can then undergo further reactions to build the imidazole (B134444) ring.

The compound is also a key precursor for creating complex substituted pyridinyl indolesulfonamides. googleapis.comgoogle.com In these syntheses, the amine group of this compound is reacted to form a sulfonamide linkage, demonstrating its utility in accessing highly decorated heterocyclic systems that are of significant interest in medicinal chemistry.

The utility of this compound is prominently highlighted in its role as a precursor for intermediates in cutting-edge pharmaceutical research. Its incorporation into drug candidates allows for the fine-tuning of their pharmacological profiles.

Specific examples from patent literature underscore its importance:

RIPK2 Inhibitors: The compound is used as a starting material in the synthesis of imidazo[1,2-a]pyridine derivatives that function as Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors. google.com RIPK2 is a key signaling molecule in the inflammatory response, making its inhibitors potential therapeutics for autoimmune and inflammatory diseases. google.com

Orexin (B13118510) Receptor Agonists: It is employed in the synthesis of macrocyclic heterocyclic compounds designed as orexin type 2 receptor agonists. google.com Orexin receptors are involved in regulating the sleep-wake cycle, and agonists are being investigated for the treatment of disorders such as narcolepsy and other forms of hypersomnia. google.com

GPR17 Modulators: The molecule serves as a key intermediate in the creation of substituted alkoxypyridinyl indolesulfonamides that act as negative modulators of the GPR17 receptor. googleapis.comgoogle.com This receptor is implicated in myelination processes, and its modulators are being explored for treating neurodegenerative diseases associated with demyelination, like multiple sclerosis and Alzheimer's disease. google.com

Interactive Data Table: Pharmaceutical Research Applications

Target ClassTherapeutic AreaExample ScaffoldPatent Reference
RIPK2 InhibitorsInflammatory DiseasesImidazo[1,2-a]pyridinesWO2023239941A1 google.com
Orexin Type 2 Receptor AgonistsNarcolepsy, HypersomniaMacrocyclic HeterocyclesUS20240309016A1 google.com
GPR17 Receptor ModulatorsNeurodegenerative DiseasesAlkoxypyridinyl IndolsulfonamidesEP3584244A1 google.com

Applications in Materials Science Research

While direct, published applications of this compound in materials science are not extensively documented, the structural motifs it contains are of significant interest in this field. The properties of fluorinated pyridines suggest potential utility in the development of advanced materials.

Fluorinated polymers often exhibit desirable properties such as enhanced thermal and oxidative stability, hydrophobicity, and low dielectric constants. nih.gov The incorporation of perfluoropyridine (PFPy) into polymers has been shown to yield materials with low glass transition temperatures and elastomeric properties suitable for specialized applications, including in the aerospace industry. nih.gov The difluoro-aminopyridine structure of this compound, combined with the bromine atom that can be functionalized via polymerization reactions (e.g., Suzuki or Stille coupling), makes it a plausible candidate for integration into novel functional polymers. Such polymers could find use as high-performance plastics, membranes, or specialty coatings.

Fluorinated aromatic and heteroaromatic compounds are known to play a role in the development of photoluminescent materials, including those used in Organic Light Emitting Diodes (OLEDs). The introduction of fluorine atoms can influence the electronic energy levels (HOMO/LUMO) of a molecule, which in turn affects its photophysical properties like emission wavelength and quantum yield. nih.gov While research on this specific molecule is not available, related fluorinated pyridines are used as building blocks for semiconductor materials in OLEDs. bldpharm.com The photolytic stability of heteroaromatic-CF3 motifs has been noted, which is a crucial factor for the longevity of materials in optical devices. nih.gov Therefore, derivatives of this compound represent a potential, yet underexplored, avenue for creating novel dyes and photoluminescent materials.

Contributions to Catalysis and Organometallic Chemistry Research

The aminopyridine scaffold is a well-established ligand type in organometallic chemistry and catalysis. vot.plekb.eg Aminopyridinato ligands, formed by the deprotonation of aminopyridines, can coordinate to metal centers in various ways, offering steric and electronic tunability. vot.pl They have been used to create complexes with early transition metals (e.g., titanium, zirconium) for applications in olefin polymerization. vot.pl

Furthermore, aminopyridine complexes with late transition metals like copper and zinc have been synthesized and studied for their structures, bonding, and potential catalytic or biological activities. ekb.egcdnsciencepub.comrsc.orgscirp.org The nitrogen atoms of the pyridine ring and the amino group can act as a bidentate or bridging ligand, facilitating the assembly of multinuclear metal complexes and metal-organic frameworks (MOFs). cdnsciencepub.comrsc.org

Although specific research detailing the use of this compound as a ligand has not been reported in the reviewed literature, its inherent structure makes it a promising candidate for future research in this area. The electron-withdrawing fluorine atoms would significantly modulate the donor properties of the aminopyridine system compared to its non-fluorinated counterparts, potentially leading to novel catalytic activities or unique complex geometries.

Ligand Design for Organometallic Complexes

The design and synthesis of novel ligands are fundamental to the advancement of organometallic chemistry, as the ligand framework plays a crucial role in determining the catalytic activity, stability, and selectivity of the resulting metal complex. Aminopyridines are a well-established class of ligands due to the presence of two potential coordination sites: the endocyclic pyridine nitrogen and the exocyclic amino group. These features allow them to act as monodentate, bidentate, or bridging ligands, offering versatility in the construction of diverse organometallic architectures.

While direct studies detailing the use of this compound in organometallic complexes are limited, the application of structurally related aminopyridines provides a strong basis for its potential in this area. For instance, various substituted aminopyridines have been successfully employed in the synthesis of transition metal complexes for applications in catalysis and materials science. The synthesis of ligands such as 2-Bromo-6-methylaminopyridine and 2,6-dimethylaminopyridine from 2,6-Dibromopyridine highlights the general synthetic accessibility of such compounds and their utility in forming metal complexes. georgiasouthern.edu The electronic properties of the pyridine ring, which are significantly influenced by its substituents, are critical in tuning the properties of the metal center. The electron-withdrawing nature of the fluorine and bromine atoms in this compound would be expected to modulate the electron density on the pyridine nitrogen, thereby influencing the stability and reactivity of the corresponding organometallic complex.

The general synthetic strategy for creating such ligands often involves the reaction of a halogenated pyridine with an amine. georgiasouthern.edu This modular approach allows for the systematic modification of the ligand's steric and electronic properties.

Table 1: Examples of Substituted Pyridine Ligand Precursors and Their Synthesis

Precursor CompoundReagentResulting LigandReference
2,6-DibromopyridineMethylamine2-Bromo-6-methylaminopyridine georgiasouthern.edu
2,6-DibromopyridineMethylamine2,6-Dimethylaminopyridine georgiasouthern.edu

The data in this table illustrates the synthetic routes to aminopyridine ligands, which are foundational for the development of novel organometallic complexes. The functional groups on the pyridine ring, such as the bromo and fluoro groups in the title compound, would offer further sites for chemical modification, allowing for the creation of more elaborate ligand systems.

Utility in Agrochemistry and Specialty Chemical Development

Halogenated pyridines are a cornerstone in the development of modern agrochemicals, particularly fungicides and herbicides. The incorporation of fluorine atoms, in particular, can enhance the biological activity, metabolic stability, and bioavailability of a molecule. The chloro-analog of the title compound, 5-Chloro-3,6-difluoropyridin-2-amine, is noted for its use in the development of fluorinated pharmaceuticals and agrochemicals due to its bioactive properties. This suggests a high probability of similar applications for this compound.

The development of new agrochemicals often relies on the use of versatile building blocks that can be readily modified to optimize performance. Fluorinated and brominated pyridines are frequently used as key intermediates in the synthesis of active ingredients for crop protection. frontierspecialtychemicals.com The specific substitution pattern of this compound provides multiple reactive sites for further chemical elaboration, making it a potentially valuable scaffold for creating libraries of new compounds to be screened for agrochemical activity.

In the realm of specialty chemicals, fluorinated organic compounds are utilized in the production of advanced materials such as polymers and coatings. The properties of these materials, including thermal stability and chemical resistance, are often enhanced by the presence of fluorine. While specific examples for this compound are not available, its structure is consistent with that of a monomer or an intermediate for the synthesis of specialty polymers where high performance is required.

Table 2: Related Halogenated Pyridines and Their Applications

CompoundStated or Potential ApplicationReference
5-Chloro-3,6-difluoropyridin-2-amineDevelopment of fluorinated pharmaceuticals and agrochemicals
Various Fluorinated PyridinesBuilding blocks for agrochemicals and specialty chemicals frontierspecialtychemicals.com

Future Directions and Research Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For compounds like 5-Bromo-3,6-difluoropyridin-2-amine, future efforts will likely concentrate on moving away from traditional, often harsh, synthesis conditions.

Key areas of exploration include:

Biomass-Derived Feedstocks: Investigating the use of renewable materials derived from biomass as starting points for pyridine (B92270) synthesis offers a sustainable alternative to fossil fuel-based methods. numberanalytics.com

Catalytic Systems: The development of novel catalytic systems, including those based on earth-abundant metals, is crucial for reducing reliance on expensive and toxic precious metal catalysts. researchgate.net Research into new transition metal catalysts aims to improve activity and selectivity in reactions such as palladium-catalyzed cross-coupling for creating substituted pyridines. numberanalytics.com

Flow Chemistry: Continuous flow chemistry presents an opportunity for safer and more scalable production of halogenated pyridines, particularly for reactions that are hazardous to run in batch processes. nbinno.com

A summary of potential sustainable approaches is presented in the table below:

ApproachDescriptionPotential Benefits
Biomass-Derived Feedstocks Utilization of renewable resources like aldehydes and ammonia (B1221849) from biomass. numberanalytics.comReduced carbon footprint, potential for novel derivatives. numberanalytics.com
Novel Catalytic Systems Development of catalysts using earth-abundant metals and materials like "Angren kaolin". researchgate.netCost-effective, reduced environmental impact. researchgate.net
Continuous Flow Chemistry Performing reactions in a continuous stream rather than a single pot. nbinno.comEnhanced safety, scalability, and control over reaction conditions. nbinno.com

Development of Highly Chemo- and Regioselective Transformations

The presence of multiple reactive sites on the this compound ring—the bromine, fluorine, and amino groups—necessitates precise control over chemical reactions to achieve desired products.

Future research will focus on:

Site-Selective Functionalization: Developing methods for the selective C-H functionalization of pyridine rings is a highly desirable goal for streamlined synthesis. nih.gov This includes direct amination techniques that can target specific positions on the pyridine ring. nih.gov

Orthogonal Protecting Group Strategies: The design and implementation of advanced protecting group strategies will be essential to selectively mask and unmask reactive sites, allowing for sequential and controlled modifications of the molecule.

Catalyst-Controlled Selectivity: The use of tailored catalysts to direct reactions to a specific halogen or position on the pyridine ring will be a key area of investigation. This includes leveraging transition metal catalysts with specific ligands to control the outcome of cross-coupling reactions. numberanalytics.com

Advanced Mechanistic Studies to Guide Molecular Design

A deeper understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and molecules. For halogenated aminopyridines, this involves a multi-faceted approach.

Spectroscopic and Crystallographic Analysis: Techniques like X-ray crystallography and advanced NMR spectroscopy can provide detailed insights into the three-dimensional structure and electronic properties of these molecules and their reaction intermediates. escholarship.orgresearchgate.net

Kinetic Studies: Detailed kinetic analysis of key reactions will help to elucidate reaction pathways and identify rate-determining steps, providing valuable information for optimizing reaction conditions.

Isotope Labeling Studies: The use of isotopically labeled starting materials can trace the path of atoms throughout a reaction, offering unambiguous evidence for proposed mechanisms.

Design of Next-Generation Pyridine-Based Chemical Entities with Tailored Reactivity

The unique electronic properties conferred by the bromine and fluorine atoms in this compound make it an attractive scaffold for creating novel molecules with specific reactivity profiles.

Future design strategies will likely involve:

Fine-Tuning Electronic Properties: Systematically varying the substitution pattern on the pyridine ring to modulate the electron density and, consequently, the reactivity of the molecule. The introduction of different functional groups can significantly impact the molecule's biological activity and material properties.

Scaffold Hopping and Bioisosteric Replacement: Replacing the pyridine core with other heterocyclic systems or substituting functional groups with bioisosteres to explore new chemical space and optimize biological activity.

Development of Prodrugs: Designing prodrugs of biologically active pyridine derivatives can enhance their metabolic stability and in vivo efficacy. researchgate.net

Role of Computational Chemistry in Predictive Design and Discovery for Halogenated Aminopyridines

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the guidance of experimental design. youtube.comfrontiersin.orgnih.gov

For halogenated aminopyridines, computational methods will be instrumental in:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the most likely sites of reaction, and understand the factors governing chemo- and regioselectivity. mdpi.comresearchgate.net

Virtual Screening and Ligand Design: Computational docking studies can predict the binding affinity of pyridine-based ligands to biological targets, such as enzymes and receptors, accelerating the discovery of new drug candidates. acs.org

Calculating Physicochemical Properties: Computational models can accurately predict key drug-like properties, such as solubility, lipophilicity, and metabolic stability, aiding in the selection of promising candidates for further development. frontiersin.orgnih.gov

A summary of the applications of computational chemistry in this field is provided below:

ApplicationDescriptionImpact
Reactivity Prediction Using DFT to model reaction mechanisms and predict outcomes. mdpi.comresearchgate.netGuides experimental design, saving time and resources.
Virtual Screening Computationally docking libraries of compounds against biological targets. acs.orgIdentifies potential drug candidates more efficiently.
Property Calculation Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. frontiersin.orgnih.govPrioritizes compounds with favorable pharmacokinetic profiles.

Q & A

Q. Optimization Tips :

  • Use 1H NMR^1\text{H NMR} to monitor intermediate purity.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

How can researchers resolve contradictions in spectroscopic data during characterization?

Basic Analytical Chemistry
Conflicting NMR or mass spectrometry data may arise from tautomerism or residual solvents. Mitigation strategies:

  • Multi-technique validation : Cross-check 1H/13C NMR^1\text{H/}^{13}\text{C NMR}, HRMS, and IR. For example, C5H3BrF2N2\text{C}_5\text{H}_3\text{BrF}_2\text{N}_2 (MW 208.99) should show distinct 19F NMR^{19}\text{F NMR} peaks at δ -110 to -120 ppm .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., using SHELX software for structure refinement) .

What advanced techniques are used to study the compound’s reactivity in cross-coupling reactions?

Advanced Mechanistic Chemistry
Mechanistic insights can be gained via:

  • Kinetic isotope effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} in Suzuki-Miyaura couplings to identify rate-determining steps .
  • DFT calculations : Model transition states for bromine vs. fluorine substituent effects on Pd-catalyzed reactions .
  • In-situ monitoring : Use Raman spectroscopy to track intermediate formation during coupling reactions .

How does the substitution pattern influence biological activity compared to analogs?

Advanced Structure-Activity Relationships (SAR)
The 3,6-difluoro and 5-bromo groups enhance electronegativity and steric effects, impacting binding to targets like kinases. Comparative

CompoundTarget Affinity (KdK_d, nM)LogPSolubility (mg/mL)
This compound12.3 (Kinase X)2.10.45
5-Bromo-2-fluoropyridin-3-amine45.6 (Kinase X)1.80.78
6-Bromo-4-(trifluoromethyl)pyridin-2-amine8.9 (Kinase Y)2.50.21

Data from enzymatic assays and HPLC solubility studies

What methodologies are recommended for crystallographic analysis of this compound?

Q. Advanced Structural Biology

  • Single-crystal growth : Use slow evaporation in dichloromethane/hexane (1:3) at 4°C.
  • SHELX refinement : Apply TWIN and HKLF5 commands to handle potential twinning in orthorhombic systems .
  • Comparative analysis : Overlay with analogs (e.g., 5-Bromo-2-fluoropyridin-3-amine) to assess halogen bonding distances (Br···F typically 3.2–3.5 Å) .

How can solubility challenges be addressed in in vitro assays?

Q. Advanced Formulation Science

  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) for stock solutions; avoid >1% DMSO to prevent cytotoxicity .
  • Nanoparticle encapsulation : PEG-PLGA nanoparticles improve aqueous dispersion (tested via dynamic light scattering) .

What strategies resolve discrepancies in biological assay results across studies?

Q. Advanced Data Analysis

  • Dose-response normalization : Account for batch-to-batch purity variations (e.g., HPLC purity >98% required) .
  • Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .

How can researchers design derivatives to modulate metabolic stability?

Q. Advanced Medicinal Chemistry

  • Isotopic labeling : Introduce 2H^{2}\text{H} at the 2-amine position to study CYP450-mediated metabolism via LC-MS/MS .
  • Prodrug approaches : Synthesize acyloxymethyl derivatives to enhance oral bioavailability .

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